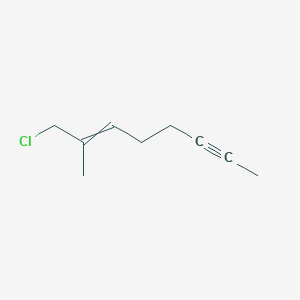

1-Chloro-2-methyloct-2-en-6-yne

Descripción

1-Chloro-2-methyloct-2-en-6-yne is an organochlorine compound featuring a chloro group at position 1, a methyl group at position 2, a double bond between carbons 2–3 (denoted as "2-en"), and a triple bond between carbons 6–7 ("6-yne"). This unique combination of substituents and unsaturated bonds imparts distinct chemical reactivity and physical properties. The chloro group acts as an electron-withdrawing substituent, influencing electrophilic substitution and addition reactions, while the methyl group introduces steric hindrance. The conjugated system of ene and yne bonds may contribute to electronic delocalization, though strain effects could also arise depending on molecular geometry .

Propiedades

Número CAS |

58403-77-3 |

|---|---|

Fórmula molecular |

C9H13Cl |

Peso molecular |

156.65 g/mol |

Nombre IUPAC |

1-chloro-2-methyloct-2-en-6-yne |

InChI |

InChI=1S/C9H13Cl/c1-3-4-5-6-7-9(2)8-10/h7H,5-6,8H2,1-2H3 |

Clave InChI |

YQCYQEVWDKDXNJ-UHFFFAOYSA-N |

SMILES canónico |

CC#CCCC=C(C)CCl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-methyloct-2-en-6-yne can be achieved through several methods. One common approach involves the chlorination of 2-methyloct-2-en-6-yne using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 1-Chloro-2-methyloct-2-en-6-yne may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1-Chloro-2-methyloct-2-en-6-yne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) can convert the triple bond to a double bond or single bond, depending on the reaction conditions.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Hydroxide ions (OH⁻), amines (NH₂)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alkenes, alkanes

Substitution: Alcohols, amines

Aplicaciones Científicas De Investigación

1-Chloro-2-methyloct-2-en-6-yne has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-Chloro-2-methyloct-2-en-6-yne involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chlorine atom, double bond, and triple bond, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that further react with other molecules, influencing biological and chemical processes.

Comparación Con Compuestos Similares

The following analysis compares 1-chloro-2-methyloct-2-en-6-yne with structurally related compounds, focusing on substituent effects, bond types, and applications.

Substituent Variations

1-Bromo-2-methyloct-2-en-6-yne

- Substituents : Bromine replaces chlorine at position 1.

- Reactivity : Bromine’s lower electronegativity and higher polarizability compared to chlorine reduce its electron-withdrawing effect, leading to slower nucleophilic substitution but enhanced stability in radical reactions.

- Applications : Brominated analogs are often preferred in pharmaceutical intermediates due to better leaving-group properties .

1-Chloro-2-ethyloct-2-en-6-yne

- Substituents : Ethyl replaces methyl at position 2.

- Reactivity : Increased steric hindrance from the ethyl group reduces accessibility to the double bond, slowing addition reactions (e.g., hydrogenation).

- Applications : Bulkier alkyl groups are utilized in materials science to tune polymer backbone rigidity .

Bond-Type Variations

1-Chloro-2-methyloct-2-ene

- Structure : Lacks the 6-yne triple bond.

- Reactivity : Absence of the triple bond simplifies conjugation, reducing electronic complexity. This compound undergoes typical alkene reactions (e.g., epoxidation) but lacks the reactivity associated with alkynes.

- Applications : Common in polymerization due to predictable reactivity .

1-Chloro-2-methyloct-6-yne

- Reactivity : The isolated triple bond is highly reactive in cycloaddition and halogenation reactions. The lack of conjugation with a double bond limits electronic stabilization.

- Applications : Used in synthesizing strained macrocycles or natural product analogs .

Positional Isomerism

1-Chloro-3-methyloct-2-en-6-yne

- Substituents : Methyl group at position 3 instead of 2.

- Reactivity : Reduced steric hindrance near the double bond facilitates electrophilic additions (e.g., bromination).

- Applications : Positional isomers are studied for regioselectivity in catalytic reactions .

Research Findings and Computational Insights

- Electronic Effects : Density functional theory (DFT) studies (e.g., Becke’s hybrid functionals) suggest that the conjugation between the ene and yne bonds in 1-chloro-2-methyloct-2-en-6-yne creates a polarized electron density distribution, enhancing electrophilic reactivity at the triple bond .

- Steric and Thermodynamic Stability: Comparative thermochemical analyses indicate that the methyl group at position 2 increases torsional strain, marginally reducing thermal stability compared to non-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.